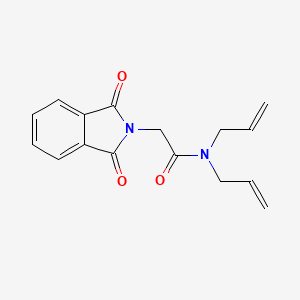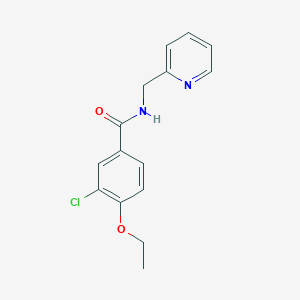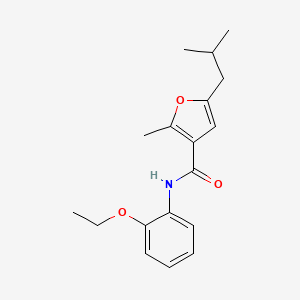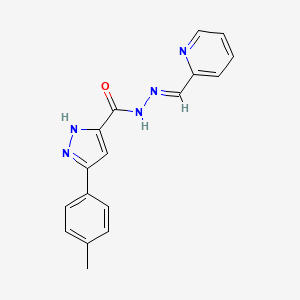
N,N-diallyl-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N,N-diallyl-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide” is a complex organic molecule. It contains an isoindole group, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring . The molecule also contains two carbonyl groups (C=O), which are part of a 1,3-dioxo motif, and an acetamide group (CH3CONH2), which is a type of amide .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the isoindole ring, the dioxo motif, and the acetamide group would all contribute to the overall structure of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out. The isoindole ring, the dioxo motif, and the acetamide group could all potentially participate in reactions .Aplicaciones Científicas De Investigación
Potential Analgesic and Antipyretic Agents
Researchers have developed environmentally friendly syntheses of potential analgesic and antipyretic compounds, including 2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-N-(4-hydroxyphenyl)acetamide derivatives. These compounds, synthesized through green chemistry approaches, highlight the compound's relevance in drug design and discovery for pain relief and fever reduction without the adverse effects typically associated with traditional pharmaceuticals (Reddy et al., 2014).
Herbicide Antidote Research
The compound is structurally related to N,N-diallyl-2,2-dichloroacetamide, a chemical known for its effectiveness as a protectant for corn against injury by thiocarbamate herbicides. The metabolism and environmental behavior of this class of compounds have been extensively studied, providing insights into their interaction with crops and their potential environmental impact. These studies have been pivotal in the development of safer agricultural practices and the design of compounds with reduced toxicity (Miaullis et al., 1978).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N,N-bis(prop-2-enyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-3-9-17(10-4-2)14(19)11-18-15(20)12-7-5-6-8-13(12)16(18)21/h3-8H,1-2,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNCYYUIBQORYRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)C(=O)CN1C(=O)C2=CC=CC=C2C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4,5-dimethoxy-2-[(4-nitrobenzoyl)amino]benzoic acid](/img/structure/B5581929.png)
![5-bromo-2-[(3-fluorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5581931.png)
![(1S*,5R*)-6-benzyl-3-[(2-methylphenyl)acetyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5581940.png)
![4-{2-[(1-acetylpiperidin-4-yl)oxy]-5-methoxybenzoyl}-2-methyl-1,4-oxazepane](/img/structure/B5581948.png)
![N-{2-oxo-2-[2-(3-phenyl-2-propen-1-ylidene)hydrazino]ethyl}-2-thiophenecarboxamide](/img/structure/B5581952.png)
![2-(4-morpholinyl)-5-[(2-thienylmethyl)amino]benzoic acid](/img/structure/B5581959.png)

![2-(allylthio)-N-[3-(1-piperidinyl)propyl]benzamide](/img/structure/B5581972.png)

![N-[3,5-dichloro-2-(2-phenoxyethoxy)benzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5581986.png)

![4-[(2,4-dichlorobenzylidene)amino]-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one](/img/structure/B5582018.png)
![1,6-diphenylpyrazolo[3,4-d][1,3]oxazin-4(1H)-one](/img/structure/B5582034.png)
![9-ethyl-1-methyl-4-[(4-methyl-1-naphthyl)methyl]-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5582043.png)
